

# In-Depth Technical Guide: Spectroscopic Analysis of tert-Amyl-tert-octylamine

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## Compound of Interest

Compound Name: *tert-Amyl-tert-octylamine*

Cat. No.: *B129799*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sterically hindered secondary amine, **tert-Amyl-tert-octylamine**. The information presented herein is crucial for the characterization and understanding of this compound's chemical properties, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

## Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-Amyl-tert-octylamine**. This information is compiled from the findings reported in the scientific literature.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.09	s	9H	(CH <sub>3</sub> ) <sub>3</sub> C- (tert-octyl)
1.12	s	6H	(CH <sub>3</sub> ) <sub>2</sub> C- (tert-amyl)
1.34	s	2H	-CH <sub>2</sub> - (tert-octyl)
1.40	q	2H	-CH <sub>2</sub> - (tert-amyl)
2.55	br s	1H	N-H

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
29.3	-CH <sub>2</sub> - (tert-amyl)
31.9	(CH <sub>3</sub> ) <sub>3</sub> C- (tert-octyl)
32.1	(CH <sub>3</sub> ) <sub>2</sub> C- (tert-amyl)
51.9	-CH <sub>2</sub> - (tert-octyl)
56.5	(CH <sub>3</sub> ) <sub>3</sub> C- (tert-octyl)
58.2	(CH <sub>3</sub> ) <sub>2</sub> C- (tert-amyl)

Solvent: CDCl<sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Interpretation
3300-3500	N-H stretch
2850-2960	C-H stretch (aliphatic)
1465	C-H bend (methylene and methyl)
1365	C-H bend (gem-dimethyl)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Interpretation
199	[M] <sup>+</sup> (Molecular Ion)
184	[M-CH <sub>3</sub> ] <sup>+</sup>
142	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
128	[M-C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as detailed in the primary literature. The following provides a generalized description of the methodologies employed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR spectra were recorded on a Bruker Avance 400 spectrometer. The sample of **tert-Amyl-tert-octylamine** was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

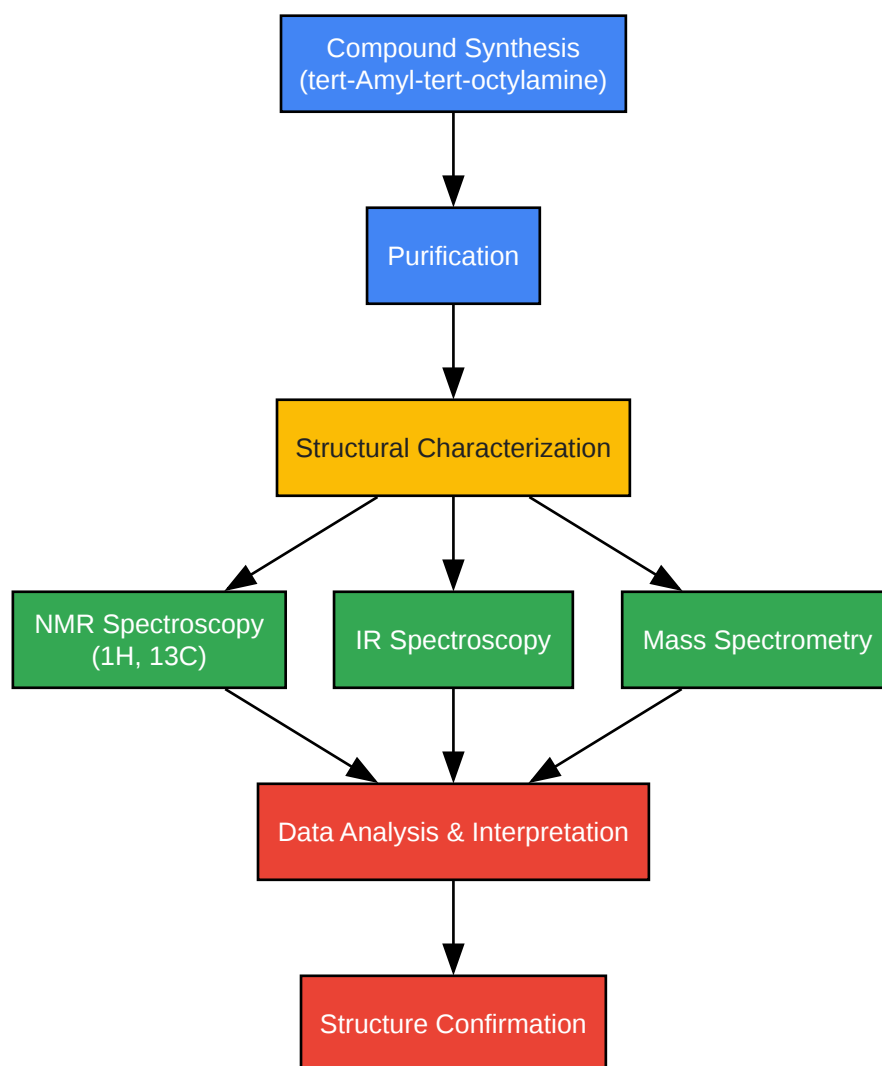
IR spectra were obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The analysis was performed on a neat sample of the compound using an attenuated total reflectance (ATR) accessory.

### Mass Spectrometry (MS)

Mass spectra were acquired on a Hewlett-Packard 5989A mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

## Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized chemical compound like **tert-Amyl-tert-octylamine**.



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### Spectroscopic Characterization Workflow

This guide serves as a foundational resource for professionals engaged in the study and application of **tert-Amyl-tert-octylamine**. The provided spectroscopic data and experimental context are essential for ensuring the identity and purity of the compound in research and development settings.

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